5-(Dimethylamino)pent-3-YN-1-OL
Description
Contextual Significance of Alkynyl Amino Alcohols as Multifunctional Synthetic Intermediates
Alkynyl amino alcohols are a class of organic compounds characterized by the presence of an alkyne, an amino group, and a hydroxyl group. This trifecta of functionality makes them highly valuable as multifunctional synthetic intermediates. The alkyne moiety can participate in a plethora of reactions, including click chemistry, hydrogenation, and various coupling reactions, allowing for the introduction of diverse molecular fragments. ucl.ac.uk
The amino and hydroxyl groups, on the other hand, provide sites for nucleophilic and electrophilic attack, respectively, and can be used to form esters, ethers, amides, and other important functional groups. Furthermore, the relative positioning of these groups can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules such as pharmaceuticals and natural products. The presence of both an amine and an alcohol can also lead to the formation of cyclic structures, such as oxazolidines, which are important scaffolds in medicinal chemistry. googleapis.com
Strategic Utility of 5-(Dimethylamino)pent-3-yn-1-ol as a Polyfunctional Synthon
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. researchgate.net 5-(Dimethylamino)pent-3-yn-1-ol can be viewed as a collection of synthons, each corresponding to one of its functional groups.
The strategic utility of this compound lies in the ability to selectively react one functional group while leaving the others intact, or to engage multiple functional groups in a single transformation to build molecular complexity rapidly. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, while the alkyne can be selectively reduced to either a cis- or trans-alkene, or a saturated alkane. The dimethylamino group can act as a directing group in certain reactions or can be quaternized to introduce a positive charge.
The internal nature of the alkyne in 5-(Dimethylamino)pent-3-yn-1-ol also offers distinct reactivity compared to terminal alkynes, influencing the regioselectivity of addition reactions. This polyfunctionality allows for a divergent synthetic approach, where a single starting material can be converted into a variety of different products.
Overview of Research Trajectories for Multifunctional Alkynyl Amines and Alcohols
Research in the field of multifunctional alkynyl amines and alcohols is vibrant and multifaceted. A significant area of focus is the development of novel catalytic methods for their synthesis. For example, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, have emerged as a powerful tool for the efficient synthesis of propargylamines. organic-chemistry.org
Another major research trajectory involves the application of these compounds in the synthesis of biologically active molecules and functional materials. The rigid alkyne unit is often incorporated into molecular scaffolds to control their conformation, a strategy employed in the design of enzyme inhibitors and receptor ligands. Furthermore, the ability of alkynes to participate in click reactions has made alkynyl-functionalized amino alcohols valuable tools in chemical biology for the labeling and tracking of biomolecules. ucl.ac.uk
The development of asymmetric syntheses of chiral alkynyl amino alcohols is also a key research area, as the stereochemistry of these compounds is often crucial for their biological activity. This includes the use of chiral catalysts and auxiliaries to control the formation of stereocenters. organic-chemistry.org
Data and Findings
To illustrate the synthetic potential of alkynyl amino alcohols, the following table summarizes some general reactions and their potential application to a compound like 5-(Dimethylamino)pent-3-yn-1-ol.
| Functional Group | Reaction Type | Potential Product Class | Significance |
| Alkyne | Catalytic Hydrogenation | Alkenyl or Alkyl Amino Alcohols | Access to saturated or unsaturated analogues |
| Alkyne | Click Chemistry (e.g., with azides) | Triazole-containing Amino Alcohols | Bioconjugation, materials science |
| Alkyne | Hydroamination | Enamine or Imine Intermediates | Synthesis of nitrogen-containing heterocycles |
| Hydroxyl | Oxidation | Alkynyl Amino Aldehydes or Carboxylic Acids | Further functional group manipulation |
| Hydroxyl | Esterification/Etherification | Esters/Ethers of Alkynyl Amino Alcohols | Prodrug design, modification of physical properties |
| Amino | Quaternization | Quaternary Ammonium (B1175870) Salts | Phase-transfer catalysts, ionic liquids |
| Multiple | Intramolecular Cyclization | Heterocyclic compounds (e.g., piperidines) | Core structures in pharmaceuticals |
Properties
CAS No. |
104602-35-9 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-(dimethylamino)pent-3-yn-1-ol |
InChI |
InChI=1S/C7H13NO/c1-8(2)6-4-3-5-7-9/h9H,5-7H2,1-2H3 |
InChI Key |
BWIBQBNCUFUKEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCCO |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 5 Dimethylamino Pent 3 Yn 1 Ol
Reactivity Profile of the Terminal Alkyne Moiety
The terminal alkyne is a versatile functional group, characterized by its carbon-carbon triple bond, which can readily participate in addition, coupling, and cycloaddition reactions.
The terminal alkyne of 5-(dimethylamino)pent-3-yn-1-ol is susceptible to a range of addition reactions. The polarity and acidity of the terminal C-H bond, along with the triple bond's electron density, govern its reactivity.
One key transformation is hydroalkoxylation, which involves the addition of water or alcohols across the triple bond. This reaction is typically catalyzed by acids and can lead to the formation of enol ethers. The regioselectivity of this addition is influenced by the electronic environment and the catalyst employed.
The alkyne functionality can also undergo reduction to form either an alkene or a completely saturated alkane. This transformation is achieved using specific reagents, such as hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions determines the extent of reduction.
Table 1: Selected Addition Reactions of Terminal Alkynes
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Hydroalkoxylation | Water or Alcohol, Acid Catalyst | Enol Ether / Ketone |
| Reduction | H₂ / Catalyst (e.g., Lindlar's catalyst) | Alkene (Z-isomer) |
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. sioc-journal.cnresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. sioc-journal.cn For a molecule like 5-(dimethylamino)pent-3-yn-1-ol, the terminal alkyne can be coupled with a wide array of substrates to generate more complex, conjugated systems. sioc-journal.cnresearchgate.net
The general mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex. Reductive elimination from the palladium center yields the final coupled product and regenerates the palladium(0) catalyst. The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. sioc-journal.cnresearchgate.net
Table 2: Typical Conditions for Sonogashira Coupling
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ | Main catalyst for the coupling cycle |
| Copper Co-catalyst | CuI | Facilitates formation of the copper acetylide |
| Base | Amine (e.g., Triethylamine) | Neutralizes the HX by-product |
| Substrate | Aryl/Vinyl Halide | Coupling partner for the alkyne |
Research has demonstrated that Sonogashira couplings can be performed under various conditions, including in alternative media like ionic liquids, to afford good to excellent yields of cross-coupled products. researchgate.net
The terminal alkyne of 5-(dimethylamino)pent-3-yn-1-ol is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction, a cornerstone of "click chemistry," allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazole rings by reacting a terminal alkyne with an azide (B81097). nih.govresearchgate.net
The CuAAC reaction is known for its high functional group tolerance and is often carried out in aqueous-ethanolic solutions at room temperature. The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form the stable triazole ring. nih.gov This methodology provides a straightforward route to covalently link the 5-(dimethylamino)pent-3-yn-1-ol scaffold to other molecules containing an azide group. researchgate.net
Reactivity Profile of the Tertiary Amine Moiety
The dimethylamino group in 5-(dimethylamino)pent-3-yn-1-ol is a tertiary amine, which primarily exhibits nucleophilic and basic properties. Its reactivity is influenced by the lone pair of electrons on the nitrogen atom.
The tertiary amine can act as a nucleophile, reacting with various electrophiles. researchgate.net However, its nucleophilicity is generally lower than that of primary or secondary amines due to increased steric hindrance around the nitrogen atom. masterorganicchemistry.com
A common derivatization pathway is N-alkylation. Reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. This transformation alters the molecule's charge and solubility. The tertiary amine can also be oxidized to form an N-oxide, introducing another functional group and modifying its chemical properties.
Table 3: Derivatization of the Tertiary Amine
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
Tertiary amines are widely used as catalysts in a variety of organic transformations. researchgate.net In the context of 5-(dimethylamino)pent-3-yn-1-ol, the dimethylamino group can potentially act as an intramolecular catalyst or directing group. Its basicity can facilitate reactions at other sites within the molecule, such as deprotonation of the terminal alkyne or the hydroxyl group under certain conditions.
Furthermore, the amine moiety can be used to direct metal-catalyzed functionalization of nearby C-H bonds. While specific examples for this compound are not extensively documented, the principle of amine-directed catalysis suggests potential pathways for selective modifications, enhancing the synthetic utility of this versatile building block. researchgate.net
Reactivity Profile of the Primary Alcohol Moiety
The primary alcohol in 5-(dimethylamino)pent-3-yn-1-ol is a key site for synthetic manipulation. Its reactivity is typical of primary alcohols, but can be influenced by the neighboring alkyne and the distal amino group.
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 5-(dimethylamino)pent-3-ynal, or further to the carboxylic acid. The choice of oxidant is crucial to avoid side reactions involving the alkyne or amine functionalities. Milder, chemoselective oxidizing agents are generally preferred. For instance, Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) is expected to yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) under harsh conditions would likely lead to cleavage of the carbon-carbon triple bond.
Conversely, while the alcohol is already in a reduced state, the term "reduction" in this context typically refers to the transformation of the entire molecule. The primary alcohol itself is generally stable to reducing agents used for other functional groups, such as the catalytic hydrogenation of the alkyne.
Table 1: Expected Products of Oxidation of 5-(Dimethylamino)pent-3-yn-1-ol
| Oxidizing Agent | Expected Product | Notes |
|---|---|---|
| Pyridinium chlorochromate (PCC) | 5-(Dimethylamino)pent-3-ynal nih.gov | Selective oxidation to the aldehyde. |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 5-(Dimethylamino)pent-3-ynal nih.gov | Mild conditions, suitable for sensitive substrates. |
The proximity of the hydroxyl group to the alkyne allows for intramolecular cyclization reactions, most notably hydroalkoxylation. This process, typically catalyzed by transition metals such as gold, platinum, or silver, involves the addition of the alcohol's O-H bond across the alkyne. Depending on the regioselectivity of the addition (exo or endo cyclization), different heterocyclic products can be formed. For 5-(dimethylamino)pent-3-yn-1-ol, a 5-exo-dig cyclization would lead to the formation of a substituted dihydrofuran ring, a valuable structural motif in many natural products and pharmaceuticals. The tertiary amine can influence the reaction by coordinating to the metal catalyst, potentially affecting its activity and selectivity.
The primary alcohol readily undergoes esterification and etherification. These reactions are not only crucial for modifying the molecule's properties but are also fundamental in protecting group strategies during multi-step syntheses.
Esterification: The alcohol can be converted to a wide variety of esters using acyl chlorides, anhydrides, or carboxylic acids under standard conditions (e.g., Fischer esterification, Steglich esterification). Studies on analogous 1,3-dimethylamino alcohols have shown that the esterification process can be influenced by the amino group, which may act as an intramolecular catalyst. rsc.org
Etherification: The formation of ethers, such as methyl, benzyl (B1604629), or silyl (B83357) ethers, is a common strategy to protect the hydroxyl group. organic-chemistry.orgharvard.edu Silyl ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) are particularly useful due to their ease of installation and selective removal under specific conditions, often using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu This protection is essential when performing reactions that are incompatible with a free hydroxyl group, such as Grignard reactions or when using strong bases. organic-chemistry.org
Table 2: Common Protecting Groups for the Primary Alcohol
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |
|---|---|---|---|
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | H₂, Pd/C | Stable to most acidic and basic conditions. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Stable to many reaction conditions, but labile to fluoride ions and strong acids. |
Synergistic Reactivity and Interplay of Functional Groups in 5-(Dimethylamino)pent-3-yn-1-ol
The true synthetic potential of 5-(dimethylamino)pent-3-yn-1-ol lies in the synergistic interplay of its three functional groups. The relative positioning of the amine, alkyne, and alcohol allows for sophisticated and efficient reaction design.
Achieving chemoselectivity is a primary concern when working with multifunctional molecules like 5-(dimethylamino)pent-3-yn-1-ol. The reactivity of each functional group can be modulated by the reaction conditions.
Amine Basicity: The tertiary amine is basic and will be protonated under acidic conditions. This can serve as a "self-protection" mechanism, preventing its participation in reactions, but it can also alter the electronic properties of the rest of the molecule.
Alcohol Nucleophilicity vs. Amine Nucleophilicity: Both the alcohol and the amine are nucleophilic. Selective reaction at the alcohol (e.g., acylation) can often be achieved in the presence of the tertiary amine due to steric hindrance around the nitrogen atom. However, in some cases, protection of the alcohol may be necessary to allow for reactions at the amine or alkyne.
Alkyne Reactivity: The internal alkyne can undergo a variety of transformations, including reduction, hydration, and metal-catalyzed coupling reactions. The choice of catalyst and reaction conditions is critical to prevent unwanted reactions at the alcohol or amine. For example, Lindlar's catalyst would selectively reduce the alkyne to a cis-alkene without affecting the alcohol.
The structure of 5-(dimethylamino)pent-3-yn-1-ol is well-suited for the design of cascade (or tandem) reactions, where a single set of reagents and conditions initiates a sequence of two or more transformations. This approach enhances synthetic efficiency by reducing the number of separate workup and purification steps.
An example of a potential cascade reaction could involve an initial metal-catalyzed activation of the alkyne, followed by an intramolecular attack by the hydroxyl group to form a cyclic ether. For instance, a palladium-catalyzed reaction with an aryl halide could initiate a Sonogashira coupling, with the resulting intermediate undergoing a spontaneous or catalyzed intramolecular hydroalkoxylation to generate a complex heterocyclic system in a single pot. The amino group could play a directing or rate-enhancing role in such a sequence through coordination with the metal center.
Advanced Applications of 5 Dimethylamino Pent 3 Yn 1 Ol in Organic Synthesis
Role as a Scaffold for the Synthesis of Complex Natural Products and Synthetic Analogues
The intrinsic functionalities of 5-(dimethylamino)pent-3-yn-1-ol position it as a valuable scaffold for the assembly of intricate natural products and their synthetic analogues. The alkyne and alcohol moieties can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular frameworks.
Alkynes are well-established precursors in the synthesis of complex molecules, including natural products like the epothilones and dynemicin A. numberanalytics.com The triple bond can be strategically functionalized through various transformations such as hydroalkynylation, cycloadditions, and metal-catalyzed cross-coupling reactions to build complex ring systems and introduce diverse functional groups. numberanalytics.comnumberanalytics.com The presence of the hydroxyl and dimethylamino groups in 5-(dimethylamino)pent-3-yn-1-ol offers additional handles for synthetic manipulation, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
The utility of alkyne-containing building blocks is evident in numerous total syntheses. For instance, alkyne metathesis has been instrumental in the synthesis of complex macrolides, while cycloaddition reactions are pivotal for constructing polycyclic frameworks. numberanalytics.com The strategic incorporation of an alkyne functionality, as present in 5-(dimethylamino)pent-3-yn-1-ol, allows for the application of powerful synthetic methods like cascade reactions, which enable the rapid assembly of complex structures from simpler precursors. researchgate.netfrontiersin.org
Table 1: Representative Natural Products Synthesized Using Alkyne-Based Methodologies
| Natural Product | Key Alkyne-Based Reaction | Reference |
| Epothilones | Alkyne metathesis | numberanalytics.com |
| Dynemicin A | Alkyne-based cycloadditions | numberanalytics.com |
| Various Macrolides | Alkyne metathesis | numberanalytics.com |
| Polycyclic Frameworks | Cycloaddition reactions | numberanalytics.com |
Precursor for Bioactive Molecule Development through Strategic Incorporation of Functional Groups
The structural motifs within 5-(dimethylamino)pent-3-yn-1-ol, particularly the propargylamine (B41283) and propargyl alcohol moieties, are prevalent in a wide range of bioactive molecules. Propargylamines, for example, are found in pharmaceuticals with anti-Parkinson's and anti-Alzheimer's disease activities. researchgate.netnih.gov The alkyne functionality serves as a versatile handle for the synthesis of various nitrogen- and oxygen-containing heterocycles, which form the core of many pharmaceuticals. researchgate.netrsc.orgacs.org
The reactivity of the alkyne and alcohol groups allows for their conversion into a variety of heterocyclic systems. For instance, propargyl alcohols can undergo metal-catalyzed cyclization reactions to form furans, pyrazoles, and other heterocycles. researchgate.net The intramolecular cyclization of aminoalkynes, a reaction for which 5-(dimethylamino)pent-3-yn-1-ol is a potential substrate after suitable modification, can lead to the formation of cyclic imines and other nitrogen-containing rings. oup.com
The development of bioactive compounds often relies on the synthesis of a diverse library of analogues. The functional groups of 5-(dimethylamino)pent-3-yn-1-ol can be readily modified. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or replaced with other functional groups. The alkyne can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce a triazole moiety, a known amide bond surrogate in peptidomimetics. researchgate.net This versatility makes 5-(Dimethylamino)pent-3-YN-1-OL a valuable starting material for generating novel compounds with potential therapeutic applications.
Table 2: Examples of Bioactive Heterocycles Synthesized from Alkyne Precursors
| Heterocycle Class | Synthetic Method from Alkyne Precursor | Reference |
| Pyrroles, Pyridines, Thiazoles, Oxazoles | Transformations of propargylamines | acs.org |
| Cyclic Imines | Intramolecular hydroamination of aminoalkynes | oup.com |
| Isoxazoles | Metal-catalyzed cyclization of propargylic alcohols | rsc.org |
| Pyrazoles | Cyclocondensation of propargyl alcohols with hydrazine | researchgate.net |
| N-Alkenylated Heterocycles | Condensation with ketones | acs.org |
Utility in Chiral Pool Synthesis and Stereoselective Transformations
The chiral center that can be established at the carbon bearing the hydroxyl group in 5-(dimethylamino)pent-3-yn-1-ol makes it a candidate for use in chiral pool synthesis and stereoselective transformations. Chiral propargyl alcohols are highly valuable intermediates in asymmetric synthesis, and numerous methods have been developed for their enantioselective preparation. acs.orgrsc.orgnih.gov
The enantioselective addition of terminal alkynes to aldehydes, a reaction that could be adapted for the synthesis of chiral 5-(dimethylamino)pent-3-yn-1-ol, can yield products with high enantiomeric excess. acs.orgnih.gov Once obtained in enantiomerically pure form, the stereocenter can be used to direct subsequent reactions, allowing for the synthesis of complex molecules with defined stereochemistry.
The development of catalytic asymmetric methods for the synthesis of chiral propargyl alcohols has been a significant area of research. organic-chemistry.org For example, chiral Brønsted acids have been used to catalyze asymmetric allenylboration reactions to produce homopropargyl alcohols with excellent diastereo- and enantioselectivities. acs.org Such methodologies could potentially be applied to derivatives of 5-(dimethylamino)pent-3-yn-1-ol to access specific stereoisomers. The ability to control the stereochemistry is crucial in the synthesis of many natural products and pharmaceuticals, where only one enantiomer exhibits the desired biological activity.
Table 3: Methods for Stereoselective Synthesis of Chiral Propargylic Alcohols
| Method | Catalyst/Reagent | Key Feature | Reference |
| Asymmetric Alkynylation | Zn(OTf)₂ / (+)-N-methylephedrine | High enantioselectivity | organic-chemistry.org |
| Enantioselective Addition of Di- and Triynes | Modified Carreira alkynylation protocol | Good yields and enantioselectivities | acs.orgnih.gov |
| Kinetic Resolution | Pd/H⁺-cocatalyzed reaction | Remarkable enantioselectivities | rsc.org |
| Asymmetric Allenylboration | Chiral Phosphoric Acid | High diastereo- and enantioselectivities | acs.org |
Contributions to the Construction of Macrocyclic Structures and Tailored Polymer Architectures
The bifunctionality of 5-(dimethylamino)pent-3-yn-1-ol also lends itself to the construction of macrocycles and polymers. The alkyne group is a key component in many macrocyclization strategies, often utilizing metal-catalyzed coupling reactions. researchgate.net For instance, the copper-catalyzed Csp-S cross-coupling of bromoalkynes and thiols has been used to synthesize rare macrocyclic alkynediyl sulfides. researchgate.net
The terminal alkyne that could be generated from 5-(dimethylamino)pent-3-yn-1-ol via deprotection or modification can participate in cyclization/ring expansion cascade reactions to form a broad range of functionalized macrocycles and medium-sized rings. acs.org Alkyne metathesis is another powerful tool for the synthesis of macrocyclic compounds. numberanalytics.com
In the realm of polymer chemistry, propargyl alcohol and its derivatives can be polymerized. wikipedia.org For example, hyper-cross-linked microporous polyacetylene networks have been prepared by the copolymerization of acetal-protected propargyl aldehyde and alcohol with a cross-linker. mdpi.com The alkyne functionality can also be used for post-polymerization modification via "click" chemistry, allowing for the synthesis of graft copolymers with tailored properties. taylorandfrancis.com The dimethylamino group in 5-(dimethylamino)pent-3-yn-1-ol could impart interesting properties to such polymers, such as pH-responsiveness or metal-coordinating abilities.
Table 4: Synthetic Approaches to Macrocycles and Polymers Utilizing Alkynes
| Product Type | Synthetic Strategy | Key Feature | Reference |
| Macrocyclic Alkynediyl Sulfides | Cu-catalyzed Csp−S cross-coupling | Macrocyclization of peptides | researchgate.net |
| Functionalized Macrocycles | Cyclization/Ring Expansion Cascade | Avoids high-dilution conditions | acs.org |
| Microporous Polyacetylene Networks | Chain-growth copolymerization | High specific surface area | mdpi.com |
| Graft Copolymers | "Click" chemistry on alkyne-functionalized polymers | Tailorable polymer properties | taylorandfrancis.com |
| Dynamic Macrocycles | Condensation of dialdehydes and dihydrazides | Thermodynamic control | rsc.org |
Advanced Spectroscopic Characterization Techniques for Complex Organic Molecules
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules like 5-(Dimethylamino)pent-3-yn-1-ol. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the relative stereochemistry of the molecule.
For 5-(Dimethylamino)pent-3-yn-1-ol, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the pentynol backbone, the dimethylamino group, and the hydroxyl group. Although experimental spectra for this specific compound are not widely published, a predicted spectrum can be derived based on established chemical shift principles and data from analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. The presence of the alkyne carbons is particularly notable, appearing in a characteristic chemical shift range.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-(Dimethylamino)pent-3-yn-1-ol. Click on the headers to sort the data.
| Atom Position | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 | -CH₂OH | ~3.7 (t) | ~60 | Shift influenced by electronegative oxygen. Proton signal is a triplet (t) due to coupling with C2 protons. |
| 2 | -CH₂- | ~2.5 (t) | ~23 | Proton signal is a triplet (t) due to coupling with C1 protons. |
| 3 | -C≡ | --- | ~82 | Alkyne carbon, no attached proton. |
| 4 | ≡C- | --- | ~80 | Alkyne carbon, no attached proton. |
| 5 | -CH₂N- | ~3.3 (s) | ~49 | Proton signal is a singlet (s) due to the adjacent alkyne with no protons for coupling. |
| 6, 7 | -N(CH₃)₂ | ~2.3 (s) | ~45 | Protons on the two methyl groups are equivalent, appearing as a singlet (s). |
| OH | -OH | Variable | --- | Chemical shift is concentration and solvent dependent; may appear as a broad singlet. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds. For 5-(Dimethylamino)pent-3-yn-1-ol, key IR absorptions confirm the presence of its defining functional groups. A strong, broad band around 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening resulting from intermolecular hydrogen bonding. vulcanchem.com A weaker, sharp absorption near 2100 cm⁻¹ corresponds to the C≡C triple bond stretch. vulcanchem.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly effective for detecting non-polar, symmetric bonds. Therefore, the C≡C bond in alkynyl amino alcohols, while sometimes weak in the IR spectrum, often produces a strong signal in the Raman spectrum, providing confirmatory evidence of the alkyne group.
Interactive Table 2: Characteristic Vibrational Frequencies for 5-(Dimethylamino)pent-3-yn-1-ol. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | IR |
| Alkyl (C-H) | C-H Stretch | 2850-2960 | IR, Raman |
| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 (weak to medium, sharp) | IR, Raman |
| Amino (C-N) | C-N Stretch | 1000-1250 | IR |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry can provide an exact mass, allowing for the determination of the elemental composition.
For 5-(Dimethylamino)pent-3-yn-1-ol (C₇H₁₃NO), the molecular weight is 127.18 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to this weight (e.g., m/z 127.0997). vulcanchem.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for alkynyl amino alcohols include:
Alpha-cleavage: The bond adjacent to the nitrogen atom is readily cleaved, leading to the formation of a stable iminium ion. For this molecule, cleavage between C4 and C5 would result in a fragment containing the dimethylamino group.
Loss of water: The molecular ion can lose a molecule of water (18 Da) from the hydroxyl group.
Cleavage adjacent to the alcohol: Fragmentation can also occur near the hydroxyl group.
These fragmentation patterns create a unique "fingerprint" that helps to confirm the molecule's structure.
Computational Chemistry and Quantum Mechanical Studies
Theoretical and computational methods are increasingly used alongside experimental techniques to provide deeper insight into the properties of molecules like alkynyl amino alcohols. These methods can predict structures, properties, and reactivity, guiding experimental design and helping to interpret complex data.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO).
In the context of alkynyl amino alcohols, DFT calculations can be used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles.
Predict Spectroscopic Data: Calculate theoretical IR and NMR spectra that can be compared with experimental results to confirm structural assignments.
Analyze Electronic Properties: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the molecule's kinetic stability and chemical reactivity.
Model Reaction Mechanisms: For reactions involving alkynyl amino alcohols, such as their synthesis via A³ coupling (aldehyde-amine-alkyne), DFT can elucidate the step-by-step reaction pathway, identify transition states, and calculate activation energies, explaining how the reaction proceeds. acs.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis of Related Systems
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations apply classical mechanics to predict how a system of atoms will evolve, providing detailed information on molecular conformations and intermolecular interactions. nih.gov
For a flexible molecule like 5-(Dimethylamino)pent-3-yn-1-ol, MD simulations can be employed to explore its conformational landscape. Key applications include:
Conformational Sampling: Identifying the different low-energy shapes (conformers) the molecule can adopt in solution by simulating the rotation around its single bonds.
Solvent Effects: Studying how the molecule interacts with solvent molecules (e.g., water or ethanol) through hydrogen bonding at the hydroxyl and amino sites. nih.govrsc.org These interactions can significantly influence the molecule's preferred conformation and reactivity.
Intermolecular Interactions: In more concentrated systems, MD can model how individual molecules of the amino alcohol interact with each other, providing insight into aggregation and bulk properties. acs.org
By simulating these dynamic behaviors, MD provides a window into the molecule's behavior in a realistic chemical environment, complementing the static picture provided by other methods. nih.gov
Spectroscopic and Theoretical Research Methodologies Pertaining to Alkynyl Amino Alcohols
Spectroscopic and Theoretical Research
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for elucidating the complex reaction mechanisms of alkynyl amino alcohols. These computational methods provide detailed insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern chemical transformations. While specific computational studies on 5-(Dimethylamino)pent-3-yn-1-ol are not extensively documented in public literature, the principles and methodologies can be understood by examining research on analogous systems containing amino, alcohol, and alkynyl functionalities.
Theoretical investigations are crucial for understanding reactions that are challenging to probe experimentally. For instance, in reactions involving multiple sequential steps, such as the copper-catalyzed N-alkylation of amino derivatives with primary alcohols, DFT calculations can map out the entire catalytic cycle. acs.orgresearchgate.net These calculations help identify the active catalytic species, the intermediates, and the transition states connecting them.
The table below illustrates a representative energy profile for a multi-step reaction involving functional groups similar to those in alkynyl amino alcohols, as determined by DFT calculations. The relative Gibbs free energies (ΔG) are typically reported in kcal/mol.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Step 1: Alcohol Oxidation | Reactant Complex | 0.0 |
| Transition State 1 (TS1) | +15.2 | |
| Intermediate 1 | +8.5 | |
| Step 2: Imine Formation | Intermediate 2 | +12.1 |
| Transition State 2 (TS2) | +25.6 | |
| Intermediate 3 (Imine) | +5.3 | |
| Step 3: Imine Reduction | Transition State 3 (TS3) | +18.9 |
| Product Complex | -10.7 |
This table presents hypothetical yet representative data based on findings from computational studies on related amino alcohol reactions to illustrate a typical energy profile.
Furthermore, computational studies are instrumental in understanding the role of catalysts and reagents. For the Cu(AcO)₂-catalyzed N-alkylation, calculations indicated that a base like tBuOK is necessary for the generation of the active catalyst from the precatalyst. acs.orgresearchgate.net Similarly, in the copper-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters, DFT studies revealed that the direct addition of the alcohol is energetically difficult and that the Boc group on the substrate plays a crucial role in assisting the extraction of a hydrogen atom from the alcohol to facilitate the reaction. nih.gov
The geometry of transition states, which are saddle points on the potential energy surface, can also be precisely located and characterized using quantum chemical methods. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms its identity as a true transition state. The geometric parameters of the transition state, such as bond lengths and angles, provide a snapshot of the bond-forming and bond-breaking processes occurring at the peak of the energy barrier.
The table below provides an example of key structural parameters that can be obtained from DFT calculations for a transition state in a hypothetical reaction involving an alkynyl amino alcohol.
| Parameter | Description | Calculated Value (Å) |
|---|---|---|
| C-O Bond Length | Forming bond between alcohol oxygen and electrophilic carbon | 2.15 |
| O-H Bond Length | Breaking bond of the alcohol hydroxyl group | 1.35 |
| N-C Bond Length | Bond of the amino group to the alkyl chain | 1.48 |
| C≡C Bond Length | Triple bond of the alkyne moiety | 1.22 |
This table contains representative data to illustrate the type of geometric parameters derived from transition state calculations.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 5-(Dimethylamino)pent-3-YN-1-OL, and what reaction conditions are critical for achieving high yields?
- Answer : A common approach involves reductive amination or alkyne functionalization. For example, reductive amination of propargyl alcohols using dimethylamine derivatives under hydrogenation conditions with catalysts like palladium or nickel can introduce the dimethylamino group . Critical parameters include catalyst loading (5–10 mol%), hydrogen pressure (1–3 atm), and temperature (25–60°C). Solvent choice (e.g., methanol or THF) also impacts reaction efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy is recommended to optimize yield .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 5-(Dimethylamino)pent-3-YN-1-OL?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the dimethylamino group (δ ~2.2–2.5 ppm) and the alkyne proton (δ ~1.8–2.0 ppm). ¹³C NMR confirms the alkyne carbon (δ ~70–85 ppm) and quaternary carbons .
- Infrared Spectroscopy (IR) : The alkyne C≡C stretch (2100–2260 cm⁻¹) and N–H/N–C stretches (3300–3500 cm⁻¹) are diagnostic .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can researchers optimize the selectivity of alkyne hydrogenation in 5-(Dimethylamino)pent-3-YN-1-OL to avoid over-reduction?
- Answer : Partial hydrogenation requires controlled catalyst selection. Lindlar catalyst (Pd/CaCO₃ with quinoline) selectively hydrogenates alkynes to cis-alkenes, while nickel catalysts may lead to full saturation. Solvent polarity (e.g., ethyl acetate vs. hexane) and hydrogen flow rate (0.5–1.0 L/min) further modulate selectivity. Kinetic monitoring via GC or HPLC ensures termination at the desired intermediate .
Q. What strategies resolve discrepancies in reported reaction yields for synthesizing 5-(Dimethylamino)pent-3-YN-1-OL across studies?
- Answer : Contradictions often arise from:
- Catalyst deactivation : Impurities in starting materials (e.g., propargyl alcohol purity <98%) can poison catalysts. Pre-purification via distillation or column chromatography is advised .
- Scale-dependent effects : Small-scale reactions (<1 mmol) may show higher yields due to efficient mixing. For larger scales, segmented flow reactors improve reproducibility .
- Analytical variability : Cross-validate yields using multiple techniques (e.g., NMR integration vs. GC-MS) .
Q. What storage conditions prevent degradation of 5-(Dimethylamino)pent-3-YN-1-OL, and how can degradation products be identified?
- Answer : Store under inert gas (argon) at 2–8°C in amber vials to minimize oxidation and photodegradation . Degradation products (e.g., oxidized alkyne or hydrolyzed amine) are detectable via:
- High-Performance Liquid Chromatography (HPLC) : Compare retention times against synthetic standards.
- Mass Spectrometry : Identify fragment ions indicative of decomposition (e.g., loss of dimethylamine, m/z Δ = 45) .
Q. How can researchers design derivatives of 5-(Dimethylamino)pent-3-YN-1-OL for biological activity screening?
- Answer : Functionalize the alkyne or hydroxyl group:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for target binding .
- Esterification/Amidation : Modify the hydroxyl group with acyl chlorides or sulfonating agents to enhance bioavailability .
- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to prioritize derivatives with predicted affinity for targets like neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
